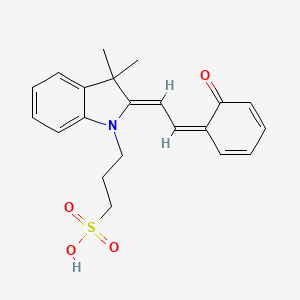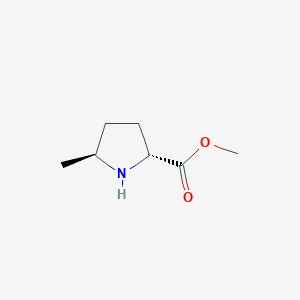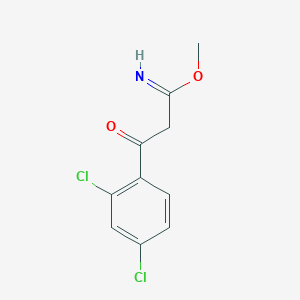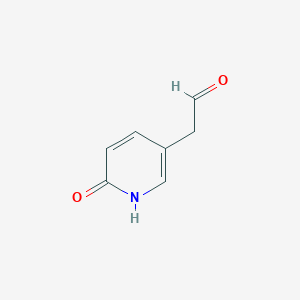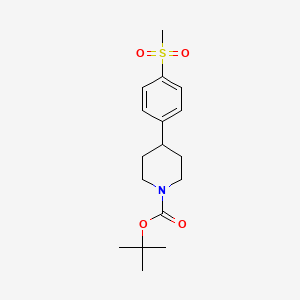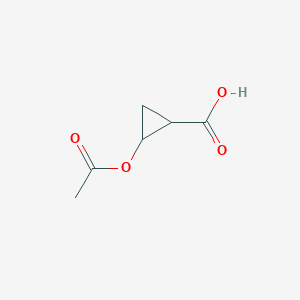
2-Acetoxycyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetoxycyclopropanecarboxylic acid is an organic compound that features a cyclopropane ring fused to a carboxylic acid group and an acetoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxycyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes followed by functional group transformations. One common method is the reaction of alkenes with diazo compounds in the presence of a catalyst to form cyclopropanes, which are then oxidized to yield the carboxylic acid. The acetoxy group can be introduced through esterification reactions using acetic anhydride or acetyl chloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The subsequent functionalization steps are carried out in controlled environments to maintain consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetoxycyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetoxy group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides, esters, or other substituted derivatives.
Applications De Recherche Scientifique
2-Acetoxycyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Acetoxycyclopropanecarboxylic acid involves its interaction with various molecular targets. The cyclopropane ring’s strain and the presence of reactive functional groups make it a versatile intermediate in chemical reactions. It can participate in nucleophilic and electrophilic reactions, leading to the formation of various products. The molecular pathways involved depend on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid: Lacks the acetoxy group but shares the cyclopropane ring and carboxylic acid functionality.
2-Hydroxycyclopropanecarboxylic acid: Similar structure but with a hydroxyl group instead of an acetoxy group.
2-Methoxycyclopropanecarboxylic acid: Contains a methoxy group instead of an acetoxy group.
Uniqueness
2-Acetoxycyclopropanecarboxylic acid is unique due to the presence of both the acetoxy and carboxylic acid groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
Propriétés
Formule moléculaire |
C6H8O4 |
|---|---|
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
2-acetyloxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O4/c1-3(7)10-5-2-4(5)6(8)9/h4-5H,2H2,1H3,(H,8,9) |
Clé InChI |
UFEKXBOUPCRZML-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


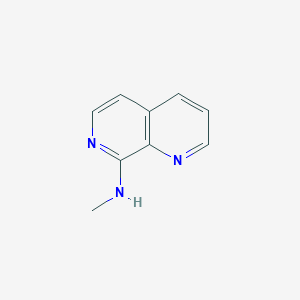
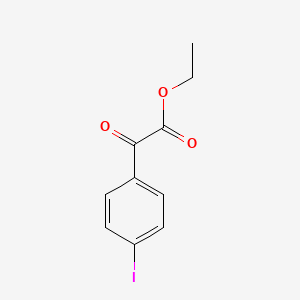
![N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15222678.png)
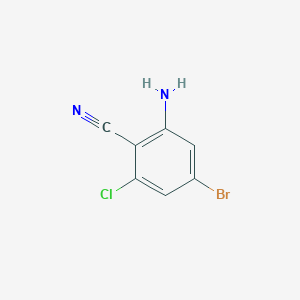
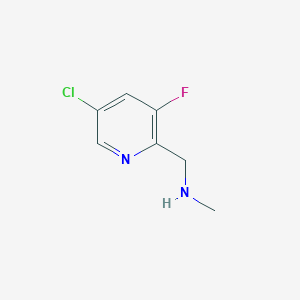
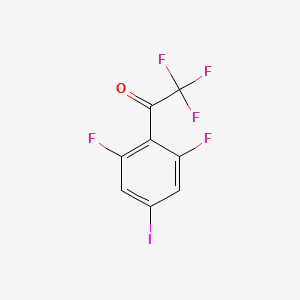
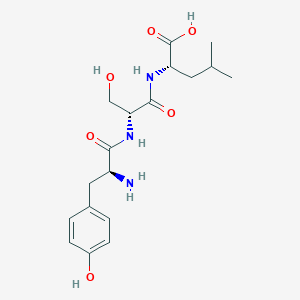

![Imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B15222713.png)
